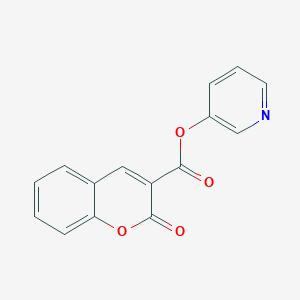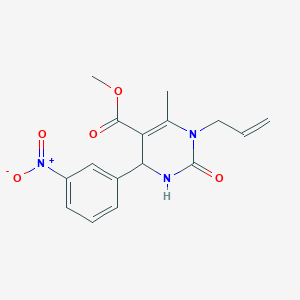![molecular formula C19H19N3O2 B2692223 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 917748-53-9](/img/structure/B2692223.png)
4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C19H19N3O2 . It has a molecular weight of 321.37 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrido[1,2-a]pyrimidin-3-yl group attached to a benzamide group via a nitrogen atom . The benzamide group also has a tert-butyl group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.37 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on compounds structurally similar to "4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide" reveals insights into their crystal structures and molecular interactions. For example, the study of bosentan monohydrate, a related compound, details the dihedral angles between pyrimidine rings and benzene rings, forming a U-shaped channel around a chain of twisted pyrimidine rings. This study highlights the compound's crystal packing, stabilized by hydrogen bonds and weak intermolecular interactions, providing a basis for understanding the physical properties of similar compounds (Kaur et al., 2012).
Polymer Synthesis and Properties
Another application area is the synthesis and characterization of polymers derived from related chemical structures. A study on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol demonstrates the production of noncrystalline, thermally stable polyamides with high glass transition temperatures. These polyamides are soluble in various polar solvents and can form transparent, flexible, and tough films, indicating their potential application in high-performance materials (Hsiao, Yang, & Chen, 2000).
Heterocyclic Compound Synthesis for Biological Applications
The synthesis of pyrimidine-linked heterocyclics through microwave irradiative cyclocondensation showcases the potential of related structures in developing compounds with insecticidal and antimicrobial properties. This research presents a methodology for synthesizing compounds evaluated against Pseudococcidae insects and selected microorganisms, offering a pathway for the development of new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Molecular Design for Histamine Receptors
In medicinal chemistry, the structure-activity relationship studies of 2-aminopyrimidines as ligands for the histamine H4 receptor highlight the modification of core pyrimidine moieties and their influence on biological activity. This research illustrates the optimization process for enhancing the potency of compounds for potential therapeutic applications, including anti-inflammatory and antinociceptive effects (Altenbach et al., 2008).
Mechanism of Action
Mode of Action
It has been observed that the 4-oxo-4h-pyrido[1,2-a]pyrimidine ring of the compound is involved in a π-stacking interaction . This interaction could potentially influence the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . .
properties
IUPAC Name |
4-tert-butyl-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)14-9-7-13(8-10-14)17(23)21-15-12-20-16-6-4-5-11-22(16)18(15)24/h4-12H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPCILSYIRCEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(N,N-diisobutylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2692142.png)
![5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2692143.png)

![Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2692146.png)



![4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2692154.png)

![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2692160.png)

